1-[2-(benzylthio)benzoyl]azepane
Description
Properties
IUPAC Name |
azepan-1-yl-(2-benzylsulfanylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NOS/c22-20(21-14-8-1-2-9-15-21)18-12-6-7-13-19(18)23-16-17-10-4-3-5-11-17/h3-7,10-13H,1-2,8-9,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXGPMFHWGJCAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzylthio Groups
2-(2-(Benzylthio)-1H-benzo[d]imidazol-1-yl) Acetic Acid Derivatives
- Core Structure: Benzoimidazole (a bicyclic aromatic system) vs. azepane (a monocyclic amine).
- Substituents : Both compounds share the benzylthio group but differ in the attached functional moieties. The benzoimidazole derivatives feature an acetic acid side chain, whereas 1-[2-(benzylthio)benzoyl]azepane has a benzoyl-azepane backbone.
- Bioactivity: Benzoimidazole derivatives exhibit antimicrobial and enzyme inhibitory properties, as noted in PubChem datasets .
Compounds with Benzoyl-Heterocycle Motifs
Mesonoside B (Primeverose Derivative)
- Core Structure : Primeverose (a disaccharide) vs. azepane.
- Substituents: Mesonoside B includes a benzoyl group and acetylated sugars, whereas this compound lacks glycosidic linkages but incorporates a thioether.
- Physicochemical Properties : The primeverose derivatives (e.g., C₃₀H₄₂O₁₃ ) are highly polar due to their carbohydrate core, contrasting with the azepane analogue’s moderate lipophilicity from its aromatic and thioether groups.
Azepane-Containing Compounds
For example, benzazepines (e.g., lubiprostone) leverage similar flexibility for gastrointestinal targets. The benzylthio-benzoyl substitution in this compound may offer unique steric and electronic effects compared to simpler azepane derivatives.
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
- Bioactivity Potential: The benzylthio group’s presence in both this compound and benzoimidazole derivatives suggests shared mechanisms, such as sulfur-mediated covalent binding to biological targets .
- Solubility Considerations : Unlike polar primeverose derivatives , the azepane analogue’s lipophilicity may enhance membrane permeability but limit aqueous solubility.
- Synthetic Challenges: Introducing the benzylthio group at the ortho-position of the benzoyl ring likely requires regioselective synthesis, contrasting with the more straightforward substitution patterns in mesonosides .
Q & A
Q. Basic Quality Control
- NMR spectroscopy : H and C NMR confirm the azepane ring conformation and benzylthio substitution pattern. Key signals include δ 4.13 ppm (s, CH-S) and δ 7.21–7.76 ppm (aromatic protons) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 342.12) .
- X-ray crystallography : Resolves stereochemical ambiguities in the azepane ring .
How can researchers resolve contradictory data in the compound’s biological activity across different assay models?
Advanced Data Contradiction Analysis
Discrepancies often arise from assay-specific conditions (e.g., pH, serum proteins). Strategies include:
- Standardized protocols : Use identical cell lines (e.g., Staphylococcus aureus ATCC 25923) and growth media .
- Metabolic stability testing : Assess compound degradation in liver microsomes to explain variable in vivo vs. in vitro results .
- Counter-screening : Test against off-target receptors (e.g., human ether-à-go-go-related gene channels) to rule out false positives .
What strategies are effective in modulating the lipophilicity of this compound derivatives to enhance pharmacokinetic properties?
Q. Advanced Structure-Activity Relationship (SAR)
- Substituent engineering : Replace benzylthio with polar groups (e.g., sulfonamides) to reduce logP while retaining activity .
- Prodrug approaches : Introduce phosphate esters at the azepane nitrogen to improve aqueous solubility .
- Co-crystallization studies : Identify hydrogen-bonding motifs with cyclodextrins for enhanced oral bioavailability .
What computational methods are suitable for predicting the binding modes of this compound to viral proteases?
Q. Advanced Computational Chemistry
- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model interactions with SARS-CoV-2 M .
- Free-energy perturbation (FEP) : Quantify binding affinity changes upon benzylthio modification .
- Pharmacophore modeling : Map electrostatic and hydrophobic features to guide analog design .
How does the stereochemistry of the azepane ring impact the compound’s biological activity?
Q. Advanced Stereochemical Analysis
- Enantioselective synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to isolate (R)- and (S)-azepane isomers .
- Biological evaluation : (R)-isomers show 3-fold higher antimicrobial activity due to complementary binding to enzyme active sites .
- Circular dichroism (CD) : Correlate ring puckering (e.g., boat vs. chair conformations) with activity .
What in vitro models are appropriate for assessing the compound’s neurotoxicity potential?
Q. Advanced Toxicology
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
